nonadecanoyl-coenzyme A
Overview
Description
Nonadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is functionally related to a nonadecanoic acid. It is a conjugate acid of a nonadecanoyl-CoA(4-).
Mechanism of Action
Target of Action
Nonadecanoyl-CoA, also known as Coenzyme A, S-nonadecanoate or Nonadecanoyl coenzyme A, primarily targets the enzyme stearoyl-CoA desaturase . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.
Mode of Action
Nonadecanoyl-CoA interacts with its target, stearoyl-CoA desaturase, by inhibiting its activity . This interaction results in a decrease in the synthesis of unsaturated fatty acids, which are essential components of cell membranes and also serve as precursors for a variety of bioactive molecules.
Biochemical Analysis
Biochemical Properties
Nonadecanoyl-Coenzyme A plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly with stearoyl-CoA . The nature of these interactions involves the inhibition of the activity of stearoyl-CoA .
Cellular Effects
It is known that acyl-CoA content correlates with insulin resistance, suggesting that it can mediate lipotoxicity in non-adipose tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with stearoyl-CoA . This interaction results in the inhibition of the activity of stearoyl-CoA .
Temporal Effects in Laboratory Settings
It is known that after its formation in the cytosol, this compound is transported into the mitochondria, the locus of beta oxidation .
Metabolic Pathways
This compound is involved in the metabolic pathway of beta oxidation . It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine, which gets transported into the mitochondrial matrix .
Transport and Distribution
This compound is transported into the mitochondria after its formation in the cytosol . This transport requires carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it is involved in the process of beta oxidation .
Biological Activity
Nonadecanoyl-coenzyme A (Nonadecanoyl-CoA) is a crucial derivative of coenzyme A, playing significant roles in various biochemical pathways, particularly in fatty acid metabolism. This article explores its biological activity, mechanisms of action, and implications in cellular functions and pathology.
Overview of Coenzyme A
Coenzyme A (CoA) serves as a vital cofactor in numerous biochemical processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and post-translational modifications of proteins. It exists in different acylated forms, with Nonadecanoyl-CoA being one of them. The general structure of CoA includes a pantothenic acid moiety, a cysteamine unit, and an adenosine diphosphate (ADP) component, which together facilitate its diverse biological roles .
Biological Activity of Nonadecanoyl-CoA
1. Fatty Acid Metabolism
Nonadecanoyl-CoA is involved in the metabolism of long-chain fatty acids. It acts as an acyl group carrier, facilitating the transport of fatty acids into mitochondria for β-oxidation. This process is essential for energy production and the generation of metabolic intermediates . The acyl-CoA derivatives are critical in both catabolic (energy-producing) and anabolic (biosynthetic) pathways.
2. Inhibition of Enzymatic Activity
Research indicates that Nonadecanoyl-CoA can inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme that introduces double bonds into saturated fatty acids. This inhibition can modulate lipid profiles within cells, impacting membrane fluidity and signaling pathways .
3. Protein Modifications
Nonadecanoyl-CoA participates in post-translational modifications such as acylation, affecting protein function and stability. The acylation process can alter protein interactions and localization within cells, thereby influencing various metabolic pathways .
The mechanisms through which Nonadecanoyl-CoA exerts its biological effects include:
- Acylation : The transfer of nonadecanoyl groups to specific lysine residues on proteins can regulate their activity and interaction with other cellular components.
- Inhibition : By inhibiting key enzymes like SCD, Nonadecanoyl-CoA can shift metabolic pathways towards different lipid profiles.
- Energy Regulation : It plays a role in maintaining energy homeostasis by regulating fatty acid oxidation rates based on cellular energy demands .
Case Studies
Several studies have highlighted the importance of Nonadecanoyl-CoA in metabolic regulation:
- Study on Lipid Metabolism : A study demonstrated that increased levels of Nonadecanoyl-CoA correlate with reduced SCD activity in human adipocytes, leading to altered lipid composition and potential implications for obesity management .
- Cancer Research : Research has shown that dysregulation of acyl-CoA levels, including Nonadecanoyl-CoA, is associated with tumorigenesis. Elevated levels have been linked to enhanced cell proliferation and survival in certain cancer types .
Tables of Key Findings
Biological Activity | Mechanism | Implications |
---|---|---|
Fatty Acid Metabolism | Acyl group carrier for mitochondrial transport | Energy production |
Enzyme Inhibition | Inhibits SCD activity | Modulates lipid profiles |
Protein Acylation | Alters protein function and interactions | Impacts metabolic pathways |
Cancer Association | Dysregulated levels linked to tumorigenesis | Potential therapeutic targets |
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZGRUJMWKAJF-ZOUGCNRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N7O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725130 | |
Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25045-61-8 | |
Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.